2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
Scientific Research Applications
Structural Characterization and Synthesis
- Structural Characterization : Compounds with structural elements similar to the target compound, such as isothiazolopyridines and aminopyrimidinones, have been characterized, revealing insights into their crystal and molecular structures. This includes studies on hydrogen bonding, π…π interactions, and conformational analyses which are crucial for understanding the chemical and physical properties of these compounds (Karczmarzyk & Malinka, 2008).
- Synthesis : Research on the synthesis of related compounds, such as aminopyrimidinones and pyrimidin-4-one derivatives, provides methodologies that could be adapted for synthesizing the target compound. This includes multi-component reactions and novel synthetic routes, which are essential for the production and study of such complex molecules (Bararjanian et al., 2010).
Biological and Pharmacological Applications
- Antitumor Activity : Compounds featuring pyrimidin-4-one and piperidine substructures have been explored for their antitumor properties, including anti-angiogenic and DNA cleavage activities. This suggests potential research avenues for the target compound in cancer therapy and understanding the molecular basis of its action (Kambappa et al., 2017).
- Antimicrobial Activity : The antimicrobial activity of compounds with piperidine and pyrimidine cores, including those with modifications at various positions, highlights another potential application area for the target compound. Studies have shown that certain structural modifications can enhance antimicrobial efficacy, which could guide research on the target molecule (Merugu et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-16-9-12-27(13-10-16)23(30)18-8-5-11-28(14-18)24-25-20-19(17-6-3-2-4-7-17)15-31-21(20)22(29)26-24/h2-4,6-7,15-16,18H,5,8-14H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHMHQNJSCPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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